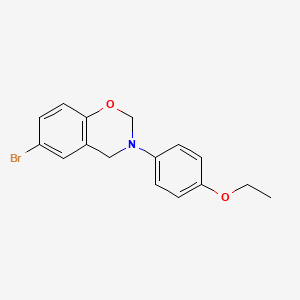

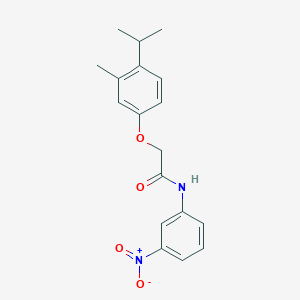

![molecular formula C20H25ClN6O B5545817 N-(4-氯苯基)-4-[2-(1-哌啶基)-4-嘧啶基]-1-哌嗪羧酰胺](/img/structure/B5545817.png)

N-(4-氯苯基)-4-[2-(1-哌啶基)-4-嘧啶基]-1-哌嗪羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide and its derivatives involves several key steps, including acylation, deprotection, salt formation, and nucleophilic substitution reactions. An efficient process for the synthesis of similar compounds has been established, optimizing reaction conditions to achieve high purity and yields suitable for scaling up for production (Wei et al., 2016). Additionally, the synthesis of bis-heteryl derivatives of piperazine, which may share synthetic pathways or intermediates with the target compound, has been explored, indicating the versatility of piperazine as a scaffold for generating diverse chemical entities (Makarov et al., 1994).

Molecular Structure Analysis

Molecular structure analysis of compounds related to N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide reveals significant insights into their interaction with biological targets. For example, molecular interaction studies of cannabinoid receptor antagonists have shown that the aromatic ring moiety and the spatial orientation of substituents play crucial roles in binding affinity and activity (Shim et al., 2002). These findings highlight the importance of detailed conformational and electronic structure analyses in understanding the pharmacological potential of such compounds.

Chemical Reactions and Properties

The chemical reactivity of piperazine-based compounds, including our compound of interest, can be influenced by the nature of their substituents. Studies on similar structures have explored various chemical modifications to enhance pharmacological properties, such as analgesic activity, by altering the pyridine ring or introducing different substituents (Nie et al., 2020). These modifications can lead to significant changes in the molecule's reactivity, highlighting the compound's versatile chemical nature.

科学研究应用

分子相互作用和药效团模型

N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺,一种N-(4-氯苯基)-4-[2-(1-哌啶基)-4-嘧啶基]-1-哌嗪羧酰胺的结构类似物,充当CB1大麻素受体的有效且选择性拮抗剂。这种化合物及其类似物的构象分析和3D定量构效关系(QSAR)模型提供了对其与CB1受体相互作用的见解,表明了重要的结合相互作用和潜在的药理应用 (Shim等人,2002).

分析方法开发

一项关于依马替尼甲磺酸盐和相关物质(包括与N-(4-氯苯基)-4-[2-(1-哌啶基)-4-嘧啶基]-1-哌嗪羧酰胺在结构上相似的化合物)的非水毛细管电泳分离的研究,重点介绍了用于质量控制和复杂化学实体分离的分析方法的开发 (Ye等人,2012).

新型化合物的合成

N-(吡啶-4-基)哌嗪-1-羧酰胺盐酸盐等与N-(4-氯苯基)-4-[2-(1-哌啶基)-4-嘧啶基]-1-哌嗪羧酰胺在结构上相关的化合物的可扩展且简便的合成,为开发用于中枢神经系统疾病的新药提供了基础。这证明了化学合成在药物开发和新治疗剂探索中的重要性 (Wei等人,2016).

路易斯碱催化

源自l-哌嗪-2-羧酸的化合物(与所讨论的化合物密切相关)已被用作化学反应中的高度对映选择性路易斯碱催化剂。这突出了此类化合物在不对称合成和催化中的潜在应用 (Wang等人,2006).

抗精神病药物研究

类似于N-(4-氯苯基)-4-[2-(1-哌啶基)-4-嘧啶基]-1-哌嗪羧酰胺的化合物的杂环类似物的研究导致了潜在抗精神病药物的发现。这些研究有助于理解与多巴胺和血清素受体的结合,这对于开发治疗精神疾病的新疗法至关重要 (Norman等人,1996).

抗癌剂开发

合成具有吡啶鎓和取代哌嗪的5-芳基-1,3,4-噻二唑基化合物(与所讨论的化合物在结构上相关),已显示出作为抗癌剂的潜力。这些研究通过鉴定出诱导癌细胞中细胞周期停滞和凋亡细胞死亡的新化合物,为癌症治疗研究做出了贡献 (El-Masry等人,2022).

代谢研究

氟马替尼(一种与N-(4-氯苯基)-4-[2-(1-哌啶基)-4-嘧啶基]-1-哌嗪羧酰胺在结构上相似的化合物)在慢性髓细胞白血病患者中的代谢提供了对这些化合物的代谢途径和药代动力学的见解。了解代谢对于优化药物设计和提高治疗效果至关重要 (Gong等人,2010).

抗血管生成和DNA切割研究

N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-羧酰胺新衍生物的合成和评估用于抗血管生成和DNA切割活性证明了此类化合物在开发新抗癌疗法中的潜力。它们抑制血管形成和与DNA相互作用的能力突出了它们在癌症研究中的相关性 (Kambappa等人,2017).

属性

IUPAC Name |

N-(4-chlorophenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN6O/c21-16-4-6-17(7-5-16)23-20(28)27-14-12-25(13-15-27)18-8-9-22-19(24-18)26-10-2-1-3-11-26/h4-9H,1-3,10-15H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSARJYKWNZCTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

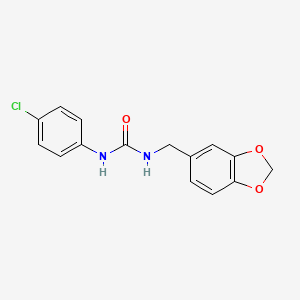

![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)

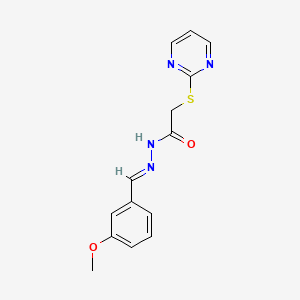

![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)

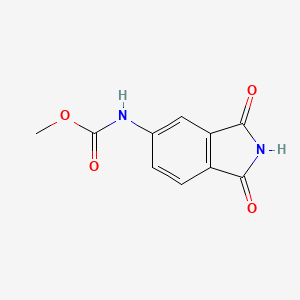

![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)

![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)

![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)